molecular formula C14H15NO B7843528 2-[3-(2-Aminoethyl)phenyl]phenol

2-[3-(2-Aminoethyl)phenyl]phenol

Cat. No.: B7843528
M. Wt: 213.27 g/mol
InChI Key: FEFANYVNDZSUMB-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-Aminoethyl)phenyl]phenol features a biphenyl (B1667301) scaffold, where two phenyl rings are linked by a single covalent bond. One ring is substituted with a hydroxyl group at the 2-position, classifying it as a phenol (B47542). The second ring bears a 2-aminoethyl group at the 3-position. This specific arrangement of functional groups—a phenol, a biphenyl, and a phenethylamine (B48288) moiety—creates a multifunctional molecule with potential for diverse chemical interactions and biological activities. While specific research on this exact isomer is sparse, an analysis of its structural components provides a framework for understanding its potential significance.

Biphenyl systems consist of two connected phenyl rings and form the core of many important compounds. wikipedia.org The bond connecting the two rings allows for rotation, but this rotation can be hindered by the presence of bulky substituents in the ortho positions (the positions adjacent to the connecting bond). This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the different conformations (atropisomers) are stable and can be isolated. slideshare.netlibretexts.org Substituted biphenyls are classified based on the nature and position of these substituents.

Phenolic compounds are characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. This group imparts acidic properties and the ability to participate in hydrogen bonding. acs.org Hydroxylated biphenyls, such as 2-phenylphenol (B1666276) or 3-phenylphenol, are used as fungicides and intermediates in chemical synthesis. wikipedia.org The position of the hydroxyl group on the biphenyl frame is crucial to its chemical behavior. For instance, ortho-hydroxylated biphenyls can form intramolecular hydrogen bonds, influencing their conformation and reactivity. acs.org

Table 1: Properties of Related Biphenyl and Phenol Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Biphenyl C₁₂H₁₀ 154.21 69-72 255
2-Phenylphenol C₁₂H₁₀O 170.21 57-59 282

This table presents data for structurally related compounds to provide context for the properties of the biphenyl phenol framework.

The phenethylamine motif, a phenyl ring attached to an amino group via a two-carbon chain, is a cornerstone of medicinal chemistry. nih.gov This structural unit is found in a variety of endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, which play critical roles in the central nervous system. nih.govresearchgate.net Consequently, synthetic molecules containing the phenethylamine scaffold are of immense interest for their potential to interact with a wide range of biological receptors, such as adrenergic, dopaminergic, and serotonergic receptors. nih.govresearchgate.net

In advanced organic synthesis, phenethylamine derivatives serve as key building blocks for the creation of complex, biologically active molecules. Their utility stems from the presence of the basic amino group, which can be readily modified, and the aromatic ring, which can be functionalized through electrophilic substitution reactions. youtube.commasterorganicchemistry.com Synthetic chemists leverage these features to construct libraries of novel compounds for drug discovery programs targeting a multitude of diseases. researchgate.net The incorporation of the phenethylamine moiety into larger, more complex scaffolds, such as the biphenyl system of this compound, offers a strategy for developing ligands with potentially high specificity and novel pharmacological profiles.

Table 2: Examples of Bioactive Phenethylamine Derivatives

Compound Name Classification Primary Biological Role/Application
Dopamine Endogenous Catecholamine Neurotransmitter involved in reward, motivation, and motor control. nih.gov
Norepinephrine Endogenous Catecholamine Neurotransmitter and hormone involved in the "fight-or-flight" response. nih.gov
Amphetamine Synthetic Phenethylamine Central nervous system stimulant.

Given the absence of detailed studies on this compound, the primary research frontier is its fundamental synthesis and characterization. Developing a reliable and efficient synthetic route to this specific isomer would be the first step. Methodologies such as the Suzuki or Ullmann coupling reactions could potentially be employed to construct the biphenyl core, followed by functional group manipulations to introduce the hydroxyl and aminoethyl groups in the desired positions. wikipedia.orgresearchgate.net

Once synthesized, a thorough characterization using modern analytical techniques (including NMR, IR spectroscopy, and mass spectrometry) would be essential to confirm its structure and stereochemistry. A significant unexplored aspect is the potential for atropisomerism. The ortho-hydroxyl group on one ring might create a sufficient steric barrier to hinder rotation around the biphenyl bond, especially in concert with the substituent on the other ring, potentially allowing for the isolation of stable atropisomers. libretexts.org

The most intriguing frontier lies in the exploration of its biological activity. The hybrid structure suggests several possibilities:

Neurological Activity: The phenethylamine substructure makes it a candidate for interacting with monoamine receptors in the brain. nih.gov

Antioxidant Properties: The phenolic group could endow the molecule with antioxidant and radical-scavenging capabilities.

Chelating Agent: The spatial arrangement of the hydroxyl and amino groups might allow it to act as a chelating agent for metal ions, a property relevant in various biological and chemical contexts.

Investigating these potential properties through in vitro and in vivo studies represents a significant and unexplored area of research for this promising, yet understudied, chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-aminoethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-8-11-4-3-5-12(10-11)13-6-1-2-7-14(13)16/h1-7,10,16H,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFANYVNDZSUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 2 Aminoethyl Phenyl Phenol and Its Structural Analogues

Synthetic Approaches for the Biphenyl (B1667301) Core Construction

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of 2-[3-(2-Aminoethyl)phenyl]phenol. Various cross-coupling reactions and classical methods can be employed to achieve this transformation.

Carbon-Carbon Bond Formation Strategies in Phenyl-Phenol Systems

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems. The Suzuki, Negishi, and Stille reactions are among the most utilized methods. For instance, the Suzuki coupling involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. This method is often favored due to the stability and low toxicity of the boronic acid reagents. rsc.org The mechanism of the Suzuki coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org

The Stille cross-coupling reaction provides another avenue, utilizing organotin reagents. rsc.org The general mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination steps. rsc.org While effective, the toxicity of organotin compounds can be a drawback.

Classical methods, such as the Wurtz-Fittig reaction, which involves the coupling of two aryl halides in the presence of sodium metal, can also be used for biphenyl synthesis, although they may be less regioselective and require harsh reaction conditions. rsc.org More recent developments include lithium-catalyzed C-C coupling of benzene (B151609) molecules, offering a transition-metal-free alternative. nih.govacs.org

The direct C-H bond activation of benzene over a palladium catalyst supported on graphene oxide has also been reported to yield biphenyl. rsc.org This approach is attractive from an atom economy perspective.

Table 1: Comparison of Common Biphenyl Synthesis Methods

Reaction NameKey ReagentsCatalystAdvantagesDisadvantages
Suzuki CouplingArylboronic acid, Aryl halidePalladium complexMild conditions, high yields, commercially available reagentsPotential for side reactions
Negishi CouplingArylzinc reagent, Aryl halidePalladium or Nickel complexHigh reactivity, good functional group toleranceMoisture-sensitive reagents
Stille CouplingAryl-organotin reagent, Aryl halidePalladium complexGood for complex moleculesToxicity of tin compounds
Wurtz-Fittig ReactionTwo Aryl halidesSodium metalSimple procedureHarsh conditions, potential for side reactions
C-H ActivationBenzenePalladium on Graphene OxideHigh atom economyMay require specific catalysts and conditions

Regioselective Synthesis of Substituted Phenols

One strategy to control regioselectivity is the use of directing groups. For example, a removable directing group can be installed on the phenolic hydroxyl to guide the substitution to a specific position before being cleaved. oregonstate.edu Recent advances have focused on the direct C-H functionalization of free phenols, which is more atom-economical but presents challenges in controlling chemo- and regioselectivity. nih.gov

A notable method for the regioselective synthesis of substituted phenols involves a cascade Diels-Alder/elimination/retro-Diels-Alder process using hydroxypyrone and nitroalkene starting materials, which allows for programmable substitution at any position. oregonstate.eduresearchgate.net This approach offers excellent control over the final substitution pattern.

Introduction and Modification of the Aminoethyl Side Chain

Once the biphenyl core is established, the next key transformation is the introduction of the aminoethyl side chain at the meta-position of the second phenyl ring. This can be achieved through several synthetic routes.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgnumberanalytics.comorganicchemistrytutor.com This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com A key advantage is that it can often be performed as a one-pot reaction. wikipedia.orgyoutube.com

For the synthesis of this compound, a suitable precursor would be a 3-(2-oxoethyl) or 3-(2-formyl) substituted biphenyl-2-ol. Reaction of this carbonyl compound with ammonia, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), would yield the desired aminoethyl side chain. masterorganicchemistry.com These reducing agents are often preferred as they are selective for the iminium ion over the starting carbonyl group. masterorganicchemistry.com

Nitro Compound Reduction to Aminoethyl Moieties

An alternative and common strategy involves the reduction of a nitro group. commonorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.org This approach would start with the synthesis of a 2-[3-(2-nitroethyl)phenyl]phenol or 2-[3-(nitromethyl)phenyl]phenol precursor. The nitro group can then be reduced to the corresponding amine.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for both aliphatic and aromatic nitro group reductions. commonorganicchemistry.com Other reagents such as iron in acidic media (e.g., acetic acid), zinc dust, or tin(II) chloride also provide mild and effective conditions for this reduction. commonorganicchemistry.comwikipedia.org The choice of reagent can be critical to ensure compatibility with other functional groups present in the molecule. For instance, lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds but can lead to azo products with aromatic nitro compounds. commonorganicchemistry.com

A specific example from the literature describes the reduction of 2-(2-nitrovinyl)phenol to 2-(2-aminoethyl)phenol (B125480) using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). chemicalbook.com This demonstrates the feasibility of reducing a nitro-containing side chain to an aminoethyl group in a phenolic compound.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantagesDisadvantages
H2, Pd/CCatalytic hydrogenationHigh efficiency, clean reactionCan reduce other functional groups
Fe, AcidAcidic conditionsMild, cost-effectiveStoichiometric amounts of metal required
Zn, AcidAcidic conditionsMild, effectiveStoichiometric amounts of metal required
SnCl2Mild conditionsGood for sensitive substratesStoichiometric amounts of tin salts produced
LiAlH4Anhydrous solventPowerful reducing agentCan reduce other functional groups, not suitable for aromatic nitro to amine conversion
Sodium Sulfide (Na2S)Aqueous or alcoholic solutionCan be selectiveMay not reduce aliphatic nitro groups

Selective Functionalization and Derivatization in Synthesis

The ability to selectively functionalize or derivatize the this compound molecule is important for creating structural analogues with potentially different properties. This requires careful control of reaction conditions to target specific sites on the molecule.

For instance, C-H functionalization techniques can be employed to introduce additional substituents onto the biphenyl core. The use of directing groups can facilitate regioselective C-H activation at specific positions. researchgate.netnih.govresearchgate.netescholarship.org For example, a nitrile group has been shown to direct meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.govresearchgate.netescholarship.org This nitrile group can then be converted into other functional groups like amines, acids, or amides, providing a versatile handle for further derivatization. nih.govresearchgate.net

The phenolic hydroxyl group and the primary amine of the aminoethyl side chain are also sites for potential derivatization. The hydroxyl group can undergo etherification or esterification, while the amine can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The relative reactivity of these groups will depend on the specific reaction conditions, and protecting group strategies may be necessary to achieve selective modification.

Phenolic Hydroxyl Group Modifications (e.g., acylation, alkylation, phosphorylation)

The phenolic hydroxyl group is a versatile handle for chemical modification due to its acidity and nucleophilicity. wikipedia.org It can readily undergo reactions such as acylation, alkylation, and phosphorylation to yield esters, ethers, and phosphate (B84403) esters, respectively. These transformations are fundamental in organic synthesis and are widely applied to phenol-containing molecules. nih.govnih.gov

Acylation: The reaction of a phenol (B47542) with an acylating agent, such as an acyl chloride or anhydride, results in the formation of a phenyl ester. This process, known as O-acylation, is a nucleophilic acyl substitution reaction. ucalgary.ca The reaction can be catalyzed by either acid or base. Base catalysis, which proceeds by deprotonating the phenol to form a more nucleophilic phenoxide ion, is often employed. ucalgary.ca Alternatively, C-acylation, a Friedel-Crafts type reaction that introduces an acyl group onto the aromatic ring, can occur under different conditions, typically requiring a Lewis acid catalyst like AlCl₃. ucalgary.canih.gov For O-acylation, conditions are chosen to favor kinetic control. ucalgary.ca Microwave irradiation has also been shown to promote the acylation of hydroxyl groups. nih.gov

Alkylation: Phenolic hydroxyl groups can be converted to ethers through alkylation, most commonly via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Various bases and solvents can be used, such as potassium carbonate or cesium carbonate in DMF or DMSO. researchgate.net Another method for phenol alkylation is the Mitsunobu reaction. C-alkylation, where the alkyl group attaches directly to the aromatic ring, is a competing reaction, particularly under Friedel-Crafts conditions. wikipedia.orgorgsyn.orggoogle.com The choice of reagents and reaction conditions determines the selectivity between O-alkylation and C-alkylation. researchgate.net For instance, rhenium-catalyzed reactions with alkenes have been shown to selectively produce ortho-alkylated phenols. orgsyn.org

Phosphorylation: The phosphorylation of phenols introduces a phosphate group onto the hydroxyl moiety, forming a phenyl phosphate ester. This transformation is significant in biological systems and can be achieved through chemical synthesis. For example, phenylphosphate synthase, an enzyme found in some bacteria, catalyzes the MgATP-dependent phosphorylation of phenol. nih.gov In this enzymatic process, a phosphoryl group is transferred from ATP to the phenol, yielding phenylphosphate, AMP, and inorganic phosphate. nih.gov The mechanism is proposed to involve a phosphorylated histidine residue on the enzyme. nih.gov Chemical methods for phosphorylation often involve reacting the phenol with a phosphorylating agent like phosphoryl chloride (POCl₃) or a protected phosphate derivative in the presence of a base.

Table 1: Summary of Phenolic Hydroxyl Group Modifications

Modification Type Reagent Class Product Class General Conditions
Acylation Acyl halides, Anhydrides Phenyl Esters Base (e.g., pyridine, NaOH) or Acid Catalysis
Alkylation Alkyl halides, Sulfates Phenyl Ethers Base (e.g., K₂CO₃, NaH) and polar aprotic solvent
Phosphorylation Phosphorylating agents (e.g., POCl₃, ATP) Phosphate Esters Base or Enzymatic Catalysis

Amino Group Functionalization

The primary amino group in this compound is a nucleophilic center that can participate in a wide array of chemical reactions. Common transformations include the formation of amides, sulfonamides, and imines (Schiff bases).

One of the most fundamental reactions of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines. This reaction is often carried out by refluxing the reactants in an alcoholic solvent and can be crucial for the synthesis of various bioactive compounds. mdpi.com For example, new Schiff bases have been synthesized by reacting 2-hydroxyacetophenone (B1195853) with diamines, yielding crystalline products. mdpi.com Similarly, the reaction between m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde produces a Schiff base ligand that can form complexes with various metals.

Acylation of the amino group to form amides is another prevalent transformation. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. When both a phenolic hydroxyl and an amino group are present in the same molecule, selective acylation can be challenging. However, by choosing appropriate protecting groups and reaction conditions, one functional group can be modified while leaving the other intact. For instance, the trifluoromethanesulfonyl (triflyl) group has been used as a protecting group for the nitrogen atom in N-(β-phenethyl)amino acids to allow for Friedel-Crafts acylation reactions that would otherwise fail due to the basicity of the nitrogen. clockss.org

Furthermore, the amino group can react with sulfonyl chlorides to yield sulfonamides. The functionalization of the amino group is also a key step in the synthesis of more complex heterocyclic structures. For example, 2-aminophenols are common starting materials for the synthesis of benzoxazoles, which can be formed by reaction with thioamides in the presence of a promoter like triphenylbismuth (B1683265) dichloride. d-nb.info

Table 2: Examples of Amino Group Functionalization

Reaction Type Reactant Product Type
Imine Formation Aldehydes, Ketones Schiff Bases (Imines)
Amide Formation Acyl Chlorides, Anhydrides Amides
Sulfonamide Formation Sulfonyl Chlorides Sulfonamides
Heterocycle Formation Thioamides Benzoxazoles (from analogue)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 2 Aminoethyl Phenyl Phenol

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-[3-(2-Aminoethyl)phenyl]phenol. These methods provide a molecular fingerprint, with each vibrational mode corresponding to a specific stretching, bending, or torsional motion within the molecule.

In the FT-IR spectrum of this compound, the presence of the phenolic hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The amino group (-NH₂) of the ethylamine (B1201723) side chain would exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the 3400-3250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations would be found in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Complementing the FT-IR data, the FT-Raman spectrum would provide valuable insights, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in Raman spectra. The symmetric "breathing" mode of the phenyl rings would be a prominent feature.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
O-H Stretch (Phenol)3500-3200 (Broad)FT-IR
N-H Stretch (Amine)3400-3250 (Two Peaks)FT-IR
Aromatic C-H Stretch>3000FT-IR, FT-Raman
Aliphatic C-H Stretch<3000FT-IR, FT-Raman
Aromatic C=C Stretch1600-1450FT-IR, FT-Raman
C-N Stretch1300-1000FT-IR
C-O Stretch1300-1000FT-IR

Electronic Spectroscopy for Chromophore Analysis (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The chromophores in this molecule, primarily the phenyl and phenol (B47542) rings, absorb light in the UV region, leading to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic systems. The presence of the hydroxyl and amino groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The exact position of the absorption bands would be sensitive to the solvent polarity, which can influence the energy levels of the electronic states. Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation and the electronic communication between the two phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The specific splitting patterns and coupling constants would be crucial for determining the substitution pattern on both aromatic rings. The phenolic -OH proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent. The protons of the ethylamine side chain would give rise to two triplet signals, corresponding to the -CH₂-CH₂-NH₂ moiety, due to spin-spin coupling. The -NH₂ protons might also appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the hydroxyl group appearing at a more downfield chemical shift. The two aliphatic carbons of the ethyl group would be found in the upfield region of the spectrum.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons6.5 - 8.0Multiplets
Phenolic OHVariableBroad Singlet
-CH₂-Ar~2.8Triplet
-CH₂-NH₂~3.0Triplet
-NH₂VariableBroad Singlet
Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-O150 - 160
Aromatic C-C110 - 145
Aliphatic -CH₂-Ar~35
Aliphatic -CH₂-N~40

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (ESI-MS, GC-Mass)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar and potentially non-volatile compound like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable method.

In the positive ion mode ESI-MS spectrum, the molecule would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of 213.28 g/mol . High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation of the parent ion would likely involve the cleavage of the C-C bond of the ethylamine side chain, leading to the loss of a neutral CH₂NH₂ fragment or the formation of a stable benzylic-type cation.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the polar -OH and -NH₂ groups to increase volatility. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern that could be compared to spectral libraries for structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular architecture in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of the atoms in the crystal lattice.

A successful single-crystal X-ray diffraction analysis of this compound would elucidate the planarity of the phenyl rings and the dihedral angle between them. It would also reveal the conformation of the ethylamine side chain. Furthermore, the packing of the molecules in the crystal would be determined, highlighting any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and the amino group, which play a crucial role in the solid-state supramolecular assembly.

Computational and Theoretical Chemistry of 2 3 2 Aminoethyl Phenyl Phenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular behavior. However, specific research applying these methods to 2-[3-(2-Aminoethyl)phenyl]phenol is not available in the searched scientific literature.

Geometry Optimization and Conformational Analysis (Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to predict the most stable three-dimensional structure of a molecule. This involves optimizing the molecular geometry to find the lowest energy state and exploring different spatial arrangements of the atoms (conformers). Without specific studies on this compound, no data on its optimized bond lengths, bond angles, or stable conformations can be provided.

Electronic Structure and Molecular Orbital Analysis (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a technique used to understand the distribution of electrons within a molecule. It helps in interpreting the Lewis structure, hybridization, and charge transfer interactions. The analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. No NBO or electronic structure analysis has been published for this compound.

Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. These predictions include:

Vibrational Wavenumbers (IR/Raman): Theoretical calculations can model the vibrational modes of a molecule, corresponding to peaks in its infrared and Raman spectra.

NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict its resonance frequency in a Nuclear Magnetic Resonance (NMR) spectrum.

UV-Vis Transitions: The electronic transitions responsible for the absorption of ultraviolet and visible light can be modeled to predict the absorption maxima (λmax).

No such predicted spectroscopic data exists in the literature for this compound.

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational chemistry can be used to calculate properties like polarizability and hyperpolarizability to assess a molecule's NLO potential. The NLO properties of this compound have not been computationally investigated in available research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reactive potential. There are no published MEP maps for this compound.

Theoretical Studies on Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to predicting their physical properties and behavior in different environments. Theoretical studies can model non-covalent interactions like hydrogen bonding and van der Waals forces. Such theoretical investigations for this compound are not present in the scientific literature.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can elucidate its complex conformational landscape, which is primarily defined by the torsional angle between the two phenyl rings and the flexibility of the aminoethyl side chain. These simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion, providing a detailed picture of the accessible conformations and the transitions between them.

The conformational dynamics are heavily influenced by the surrounding environment. Explicit solvent models, where individual solvent molecules (typically water) are included in the simulation box, are crucial for accurately capturing the influence of the solvent on the conformational preferences of this compound. The solvent affects the molecule's structure through direct hydrogen bonding with the hydroxyl and amino groups and through more general electrostatic and van der Waals interactions. By analyzing the trajectory from an MD simulation, one can determine the probability of finding the molecule in specific conformations and calculate the free energy landscape associated with conformational changes.

For instance, a hypothetical MD simulation could track the dihedral angle between the two phenyl rings, revealing the most stable rotational state (e.g., planar or twisted) in an aqueous environment. The flexibility of the aminoethyl group, which can adopt different gauche and anti conformations, would also be explored. This information is critical for understanding how the molecule presents itself for interaction with other molecules, including biological targets.

Table 1: Example of Conformational Analysis Data from a Hypothetical MD Simulation of this compound in Water

Conformational ParameterPredominant State(s)Relative Population (%)Key Stabilizing Interactions
Phenyl-Phenyl Dihedral AngleTwisted (~45°)75Intramolecular H-bond (OH···N), reduced steric clash
Phenyl-Phenyl Dihedral AnglePlanar (0°/180°)15Extended π-system conjugation
Aminoethyl ChainGauche60Potential for intramolecular interactions
Aminoethyl ChainAnti40Sterically less hindered
Note: This table is illustrative and represents the type of data that would be generated from an MD simulation.

Computational Approaches for Hydrogen Bonding and π-π Stacking Interactions

The non-covalent interactions of this compound are central to its chemical behavior. The molecule contains both hydrogen bond donors (the phenolic -OH and the primary amine -NH2) and acceptors (the oxygen and nitrogen atoms), as well as two aromatic rings capable of engaging in π-π stacking. Quantum mechanical calculations are essential for accurately describing and quantifying these interactions.

Hydrogen Bonding: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods to study hydrogen bonds. scirp.orgresearchgate.net For this compound, these calculations can determine the strength and geometry of both intramolecular hydrogen bonds (e.g., between the phenolic hydroxyl group and the amino group) and intermolecular hydrogen bonds with solvent molecules or a receptor site. The analysis of the electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of these bonds. Studies on similar phenolic compounds have shown that hydrogen bonding significantly influences their structural and acidic properties. researchgate.netnih.gov

π-π Stacking Interactions: The interaction between the two phenyl rings of this compound, or with aromatic residues in a receptor, involves π-π stacking. These interactions are driven by a combination of electrostatic and dispersion forces. scirp.org High-level computational methods, such as coupled-cluster theory (CCSD(T)) or dispersion-corrected DFT (DFT-D), are required for an accurate description. scirp.org The calculations can determine the preferred stacking geometry (e.g., parallel-displaced or T-shaped) and the associated interaction energy. For related aromatic systems, these interaction energies can be substantial, contributing significantly to the stability of molecular complexes. researchgate.netresearchgate.net

Table 2: Representative Calculated Interaction Energies for Non-Covalent Interactions in Phenolic and Aromatic Systems

Interaction TypeModel SystemComputational MethodInteraction Energy (kcal/mol)Reference
π-π StackingHydrated Phenol (B47542) DimerMP2/6-311++G(d,p)-27.31 scirp.org
Hydrogen BondingPhenol DimerN/A(Bound O-H stretch shift indicates H-bonding) researchgate.netwikipedia.org
π-π StackingBenzene (B151609) DimerAb initio limit~ -2.5 scirp.org
Note: This table presents data from studies on analogous systems to illustrate the typical magnitude of these interactions.

Interaction Mechanism Studies (e.g., molecular docking for ligand-receptor binding motifs)

To investigate the potential of this compound as a biologically active agent, molecular docking studies are performed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method uses scoring functions to estimate the binding affinity, which is often reported as a binding energy or a docking score.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the receptor. nih.gov The conformational flexibility of the ligand is usually taken into account, allowing it to adapt its shape to fit the binding pocket of the receptor. The results of a docking study can identify key binding motifs, such as specific hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the receptor's active site. nih.gov

For example, a docking simulation of this compound into a hypothetical kinase receptor might show that the phenolic hydroxyl group forms a crucial hydrogen bond with a backbone carbonyl in the hinge region, while one of the phenyl rings engages in a π-π stacking interaction with a phenylalanine or tyrosine residue. The positively charged amino group might form a salt bridge with an aspartate or glutamate (B1630785) residue. These predicted interactions provide a rational basis for understanding the molecule's potential mechanism of action and for designing more potent derivatives.

Table 3: Example of Molecular Docking Results for a Hypothetical Ligand-Receptor Complex

LigandReceptor TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundKinase X-8.5Asp150Salt Bridge, H-Bond
Tyr82π-π Stacking
Leu25Hydrophobic
Val78H-Bond (with -OH)
Note: This table is a hypothetical representation of typical docking results.

Intermolecular Interactions and Supramolecular Chemistry of 2 3 2 Aminoethyl Phenyl Phenol

Nature and Characterization of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

The presence of both a hydroxyl (-OH) group on one phenyl ring and an amino (-NH2) group on the ethyl side chain makes 2-[3-(2-Aminoethyl)phenyl]phenol a prime candidate for engaging in a variety of hydrogen bonding scenarios. These interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular), are expected to be fundamental to its solid-state packing and solution-phase aggregation.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the nitrogen atom of the aminoethyl side chain. The feasibility of such an interaction is highly dependent on the molecule's conformation. For this bond to occur, the ethylamine (B1201723) side chain would need to fold back towards the phenolic ring, creating a cyclic-like structure. The stability of this conformation would be a balance between the favorable energy of the hydrogen bond and any steric strain introduced by this arrangement. Studies on similar ortho-substituted phenols, such as o-nitrophenol, have demonstrated the presence of stable intramolecular hydrogen bonds which influence their physical properties. chemicalbook.com Theoretical and spectroscopic investigations on 2-halophenols also point to the existence of weak intramolecular hydrogen bonds. mdpi.com

Potential Hydrogen Bond Donor Acceptor Type Anticipated Spectroscopic Evidence
Phenol-Amine-OH-NH2IntramolecularShift in O-H and N-H stretch (IR), broad NMR signals
Phenol-Phenol-OH-O-IntermolecularBroad O-H stretch in IR, concentration-dependent NMR shifts
Amine-Amine-NH2-N-IntermolecularBroad N-H stretch in IR, concentration-dependent NMR shifts
Phenol-Amine (Inter)-OH-N-IntermolecularSignificant shifts in IR and NMR spectra
Amine-Phenol (Inter)-NH2-O-IntermolecularSignificant shifts in IR and NMR spectra

Aromatic Interactions: Cation-π and π-π Stacking Phenomena

The two phenyl rings of the biphenyl (B1667301) moiety in this compound are key players in directing its supramolecular assembly through aromatic interactions.

Cation-π Interactions: Under acidic conditions or in its protonated form, the amino group of the ethylamine side chain becomes a cationic center (-NH3+). This positive charge can interact favorably with the electron-rich face of a phenyl ring from a neighboring molecule. This non-covalent interaction, known as a cation-π interaction, can be surprisingly strong and is a significant driving force in the structure of proteins and other biological systems. nih.govnih.gov The strength of this interaction is influenced by the nature of the cation and the electronic properties of the aromatic ring. wikipedia.org In the case of this compound, the biphenyl system provides an extended π-surface, potentially leading to strong cation-π interactions that could drive the formation of specific aggregated structures in solution or in the solid state. nih.govwikipedia.org

Hydrophobic Interactions in Self-Assembled Systems

The biphenyl core and the ethyl portion of the side chain of this compound are nonpolar and thus hydrophobic. In aqueous environments, these hydrophobic moieties will tend to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. This effect is a major driving force for the self-assembly of amphiphilic molecules into organized structures like micelles or bilayers, where the hydrophobic parts are sequestered in the interior, away from the aqueous phase. beilstein-journals.org

Studies on the self-assembly of nanoparticles and peptides have demonstrated the crucial role of hydrophobic interactions in modulating the formation of larger aggregates. nih.govacs.org For this compound, it is conceivable that in aqueous media, the hydrophobic biphenyl groups would drive the aggregation of molecules, while the hydrophilic phenol (B47542) and amino groups would be exposed to the solvent. This amphiphilic character could lead to the formation of various self-assembled nanostructures.

Molecular Recognition Studies Involving Aminoethylphenol Motifs

The combination of hydrogen bonding sites, aromatic surfaces, and a flexible side chain in this compound suggests its potential for molecular recognition, acting as a host for complementary guest molecules. wikipedia.org

Host-Guest Interactions with Synthetic Receptors

The structural features of this compound make it an interesting candidate for acting as a guest molecule for various synthetic host systems. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules that have complementary size, shape, and chemical properties. wikipedia.orgbeilstein-journals.org The biphenyl unit of this compound could fit within the hydrophobic cavity of a cyclodextrin, for instance, with the polar amino and hydroxyl groups interacting with the rim of the host. The study of such host-guest complexes can provide valuable information about the non-covalent interactions at play and can be used to modulate the properties of the guest molecule.

Selective Binding of Ions and Small Molecules

The amino and phenol groups of this compound provide potential binding sites for both cations and anions. The amino group, especially in its neutral state, can coordinate to metal ions. The phenolic hydroxyl group, upon deprotonation, becomes a negatively charged phenolate (B1203915), which is an excellent ligand for a wide range of metal ions. The combination of these two groups in a flexible framework could allow for the selective chelation of certain metal ions.

Furthermore, the protonated form of the molecule, with its cationic -NH3+ group and the acidic phenolic proton, could act as a receptor for anions through hydrogen bonding and electrostatic interactions. The biphenyl scaffold provides a defined structural framework that could be tailored to create specific binding pockets for small organic molecules, recognizing them through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

Coordination-Driven Self-Assembly and Metallosupramolecular Architectures

The ability of the amino and hydroxyl groups to act as ligands for metal ions opens up the possibility of using this compound as a building block in coordination-driven self-assembly. This powerful strategy allows for the construction of complex, well-defined two- and three-dimensional structures from metal ions and organic ligands. jlu.edu.cn

Based on the current available information, a detailed article on the "Hierarchical and Directed Supramolecular Assembly Processes" of the chemical compound “this compound” cannot be generated.

Therefore, without any scientific findings or data to draw upon, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. The required detailed research findings and data tables for this specific compound are not available in the public domain.

Chemical Reactivity and Reaction Mechanism Investigations of 2 3 2 Aminoethyl Phenyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a powerful activating group, influencing both oxidation reactions and electrophilic substitutions on the phenolic core.

Oxidation Reactions (e.g., to quinones)

Phenols are susceptible to oxidation, yielding quinones, which are dicarbonyl compounds. libretexts.org The oxidation of 2-[3-(2-Aminoethyl)phenyl]phenol can theoretically lead to either an ortho-quinone or a para-quinone. However, the substitution pattern of the starting phenol (B47542) dictates the structure of the resulting quinone. youtube.com For this compound, the position para to the hydroxyl group is occupied by a carbon atom of the phenyl ring, making the formation of a typical p-benzoquinone impossible without ring cleavage. Therefore, oxidation would preferentially occur at the ortho positions.

The oxidation process involves the initial formation of a phenoxyl radical, which can then be further oxidized. nih.gov The presence of the bulky 3-(2-aminoethyl)phenyl substituent at the C2 position sterically hinders one of the ortho positions. Consequently, oxidation is most likely to occur at the C6 position, leading to the formation of an o-quinone. Various oxidizing agents can be employed for this transformation, with hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) being particularly effective for the regioselective synthesis of o-quinones from phenols. wikipedia.orgnih.gov

Table 1: Potential Oxidation Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Probable Product Notes
Oxidation to o-quinone o-Iodoxybenzoic acid (IBX) 2-[3-(2-Aminoethyl)phenyl]cyclohexa-3,5-diene-1,2-dione IBX is known for regioselective oxidation of phenols to o-quinones. nih.gov
Oxidation to o-quinone Fremy's Salt [(KSO₃)₂NO] 2-[3-(2-Aminoethyl)phenyl]cyclohexa-3,5-diene-1,2-dione Fremy's salt can yield mixtures of ortho and para isomers, but the para position is blocked here. libretexts.orgnih.gov
Oxidation with Chromic Acid H₂CrO₄ Potential mixture of products, including the o-quinone A strong, less selective oxidizing agent that can lead to decomposition. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). byjus.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the intermediate arenium ion (sigma complex). byjus.comnumberanalytics.com In this compound, the positions ortho (C6) and para (C4) to the hydroxyl group are activated towards electrophilic attack.

However, the large substituent at the C2 position exerts significant steric hindrance, which can influence the regioselectivity of the reaction. chemistrysteps.com Therefore, electrophilic attack is more likely to occur at the less sterically hindered C4 (para) and C6 (ortho) positions. The high reactivity of phenols often means that these reactions can proceed under milder conditions than those required for benzene (B151609). chemistrysteps.com In some cases, such as bromination with bromine water, the high activation can lead to polysubstitution. byjus.combyjus.com

Table 2: Representative Electrophilic Aromatic Substitution Reactions

Reaction Electrophile & Reagent(s) Expected Major Product(s)
Nitration NO₂⁺ (from dilute HNO₃) 2-[3-(2-Aminoethyl)phenyl]-4-nitrophenol and 2-[3-(2-Aminoethyl)phenyl]-6-nitrophenol
Halogenation Br₂ in a non-polar solvent (e.g., CS₂) 4-Bromo-2-[3-(2-aminoethyl)phenyl]phenol
Friedel-Crafts Alkylation R⁺ (from R-X / AlCl₃) Generally not performed on phenols as the catalyst coordinates to the -OH group.
Friedel-Crafts Acylation RC=O⁺ (from RCOCl / AlCl₃) Fries rearrangement of the phenyl ester is a more common route.
Sulfonation SO₃ (from conc. H₂SO₄) This compound-4-sulfonic acid

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) on the ethyl side chain is a key site of nucleophilic reactivity.

Reduction Reactions

Primary amino groups are at a low oxidation state and are not typically susceptible to reduction. Instead, primary amines are themselves the products of the reduction of higher oxidation state functional groups, such as nitro compounds (R-NO₂) or nitriles (R-C≡N). Therefore, the primary amino group in this compound does not undergo further reduction under standard chemical conditions.

Nucleophilic Reactivity

The defining characteristic of the primary amino group is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. byjus.com This makes it reactive towards a wide array of electrophiles. libretexts.org

Key reactions involving the nucleophilic amino group include:

Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction proceeds via an Sₙ2 mechanism. To favor mono-alkylation, a large excess of the amine is typically used. libretexts.orglibretexts.org

Acylation: Primary amines react vigorously with acyl chlorides (RCOCl) and more slowly with acid anhydrides [(RCO)₂O] to form stable N-substituted amides. chemguide.co.uk This reaction is often performed in the presence of a base to neutralize the HCl byproduct. libretexts.org

Reaction with Carbonyl Compounds: Primary amines undergo nucleophilic addition to aldehydes and ketones to form an intermediate called a carbinolamine. This intermediate then dehydrates to yield an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (C=N). libretexts.orgucalgary.calibretexts.org The reaction is typically acid-catalyzed and is reversible. openstax.org

Table 3: Nucleophilic Reactions of the Primary Amino Group

Electrophile Reagent Class Product Functional Group
Alkyl Halide (e.g., CH₃I) Alkylating Agent Secondary Amine / Ammonium Salt
Acyl Chloride (e.g., CH₃COCl) Acylating Agent N-Substituted Amide
Aldehyde (e.g., Benzaldehyde) Carbonyl Compound Imine (Schiff Base)
Ketone (e.g., Acetone) Carbonyl Compound Imine (Schiff Base)
Benzenesulfonyl Chloride Sulfonylating Agent Sulfonamide (Hinsberg Test) libretexts.org

Acid-Base Equilibria and Solvation Properties of Phenolates and Amines

The presence of both an acidic phenolic hydroxyl group and a basic primary amino group makes this compound an amphoteric molecule.

The phenolic hydroxyl group is weakly acidic, with a typical pKa around 10. tru.caindiana.edu It can donate a proton to a base to form a negatively charged phenolate (B1203915) ion. The acidity of phenols is greater than that of aliphatic alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring. libretexts.org

The primary amino group is basic, with the pKa of its conjugate acid (R-NH₃⁺) typically being around 10-11. youtube.com It can accept a proton from an acid to form a positively charged ammonium cation.

These dual characteristics mean that the ionization state of this compound is highly dependent on the pH of the solution:

In strongly acidic solution (e.g., pH < 2): Both the amino group and the phenolic oxygen will be protonated, resulting in a net positive charge.

In neutral solution (e.g., pH ~ 7): The amino group will be predominantly protonated (R-NH₃⁺), while the phenolic hydroxyl group will be un-ionized (R-OH). The molecule will exist primarily as a cation.

In strongly basic solution (e.g., pH > 11): The phenolic proton will be removed to form a phenolate (R-O⁻), and the amino group will be in its neutral form (R-NH₂), resulting in a net negative charge.

The molecule can potentially exist as a zwitterion (containing both a positive and a negative charge), though for simple aminophenols, this form is generally not considered a major contributor compared to biological amino acids. quora.com

The solvation properties are dictated by the molecule's polarity and its ability to engage in hydrogen bonding. solubilityofthings.com The presence of both -OH and -NH₂ groups allows it to act as both a hydrogen bond donor and acceptor. Its solubility is expected to be highest in polar protic solvents and highly dependent on pH, as the charged cationic or anionic forms will have greater solubility in aqueous media than the neutral form. solubilityofthings.com

Table 4: Acid-Base Properties of Functional Groups

Functional Group Property Typical pKa Behavior in Aqueous Solution
Phenolic Hydroxyl (-OH) Acidic ~10 tru.caindiana.edu Donates a proton to form a phenolate ion (Ar-O⁻) in basic conditions.
Primary Amino (-NH₂) Basic ~10-11 (for R-NH₃⁺) youtube.com Accepts a proton to form an ammonium ion (R-NH₃⁺) in acidic/neutral conditions.

Participation in Catalytic Processes and Ligand Design

Influence on Stereo-, Regio-, and Chemo-selectivity in Organic Transformations

There is no available research data to populate a discussion on the influence of this compound-based ligands on the stereo-, regio-, and chemo-selectivity of organic reactions. Typically, this section would analyze how the ligand's structure directs the outcome of a catalytic transformation. For example, in asymmetric catalysis, the chirality of the ligand is crucial for obtaining one enantiomer of a product over the other. The steric bulk and electronic nature of the substituents on the ligand would be discussed in relation to their effect on the regioselectivity of a reaction, such as in cross-coupling or hydroformylation reactions. Furthermore, the ability of the ligand to control which functional group in a molecule reacts (chemoselectivity) would be examined.

Without any experimental data, any discussion on this topic would be purely speculative and would not adhere to the requirement for scientifically accurate and research-based content.

Design Principles for Ligands with Tailored Interaction Profiles

Similarly, no information exists on the design principles for creating ligands derived from this compound with specific, tailored interaction profiles. This section would typically explore how modifications to the parent structure of this compound could be used to fine-tune its properties as a ligand. This could involve the introduction of bulky groups to enhance stereoselectivity, the addition of electron-donating or electron-withdrawing groups to modulate the electronic properties of the metal center, or the incorporation of other functional groups to enable secondary interactions with the substrate.

The process of ligand design is a complex interplay of steric and electronic factors, and without any foundational studies on the catalytic activity of the parent compound, there is no basis for a discussion on its tailored derivatives.

Advanced Derivatization Strategies and Analytical Applications for 2 3 2 Aminoethyl Phenyl Phenol

Derivatization for Enhanced Chromatographic and Spectrometric Detection

For quantitative analysis, particularly at low concentrations, derivatization is a crucial step to overcome the inherently weak UV absorbance or poor ionization efficiency of the parent molecule. The dual functionality of 2-[3-(2-Aminoethyl)phenyl]phenol offers versatile routes for derivatization.

While the biphenyl-phenol structure of the molecule provides some native UV absorbance, derivatization can introduce a highly conjugated system or a specific chromophore that shifts the maximum absorbance (λmax) to a longer, less interference-prone wavelength and significantly increases the molar absorptivity. This enhances sensitivity and selectivity in HPLC-UV analysis. libretexts.orgresearchgate.netscirp.org Reagents can be selected to react selectively with either the primary amine or the phenolic hydroxyl group under controlled pH conditions.

Key derivatizing agents for introducing UV-active chromophores include:

4-Nitrobenzoyl chloride (4-NB-Cl): This reagent reacts with the phenolic hydroxyl group under basic conditions to form a highly chromophoric ester derivative, significantly enhancing UV detection. scirp.orgscirp.org

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is a well-established reagent that reacts with the primary amine group to form a stable, highly fluorescent, and UV-active carbamate. thermofisher.comchromforum.orgresearchgate.net

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol, OPA reacts rapidly with the primary amine to form a UV-absorbing isoindole derivative. thermofisher.cominterchim.fr

Dabsyl chloride: This reagent reacts with the primary amine to produce a intensely colored dabsyl-amine, which can be detected in the visible region, thereby reducing background from many matrix components. nih.govrsc.org

The choice of reagent depends on the analytical requirements, such as desired sensitivity and the potential for interference from the sample matrix.

Table 1: Chromogenic Derivatization Reagents for HPLC-UV Analysis of this compound This table is interactive. You can sort and filter the data.

Derivatizing Reagent Target Functional Group Resulting Derivative Typical Detection Wavelength (nm) Reference
4-Nitrobenzoyl chloride (4-NB-Cl) Phenolic Hydroxyl Nitrobenzoyl Ester ~280 scirp.orgscirp.org
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary Amine Fluorenylmethyloxycarbonyl (FMOC) Carbamate ~266 chromforum.org
o-Phthalaldehyde (OPA) / Thiol Primary Amine Isoindole ~340 interchim.fr
Dabsyl chloride Primary Amine Dabsyl-amine ~436 nih.gov

Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption. psu.edu Derivatization of this compound with a fluorogenic reagent—a compound that is non-fluorescent itself but forms a highly fluorescent product upon reaction—is a powerful strategy for trace-level quantification. psu.edu

Common fluorogenic derivatization strategies include:

Reaction with the Primary Amine: Reagents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), Dansyl chloride (DNS-Cl), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react specifically with the primary amino group to yield intensely fluorescent derivatives. thermofisher.cominterchim.frtcichemicals.com

Reaction with the Phenolic Hydroxyl: The hydroxyl group can be targeted by reagents such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) and 2-fluorenesulfonyl chloride, which form highly fluorescent esters or sulfonates. oup.comnih.govresearchgate.net

The selection of a fluorogenic agent is guided by factors such as reaction kinetics, stability of the derivative, and the excitation/emission properties of the resulting fluorophore, which must be compatible with the available detector hardware.

Table 2: Fluorogenic Derivatization Reagents for HPLC-FLD Analysis of this compound This table is interactive. You can sort and filter the data.

Derivatizing Reagent Target Functional Group Excitation (λex) (nm) Emission (λem) (nm) Reference
o-Phthalaldehyde (OPA) / Thiol Primary Amine ~340 ~455 interchim.fr
Dansyl chloride (DNS-Cl) Primary Amine ~340 ~525 thermofisher.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary Amine ~265 ~315 thermofisher.com
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Primary Amine ~470 ~530 tcichemicals.com
2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) Primary Amine Not specified ~380 nih.gov
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) Phenolic Hydroxyl ~340 Not specified nih.govresearchgate.net

While mass spectrometry (MS) is a powerful analytical tool, the ionization efficiency of this compound in common sources like electrospray ionization (ESI) may be limited. Derivatization can significantly improve sensitivity by introducing functionalities that are more readily ionized. nih.gov

Strategies to enhance MS detection include:

Increasing Volatility and Stability: For gas chromatography-mass spectrometry (GC-MS), both the amine and phenol (B47542) groups can be derivatized via silylation using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). This process replaces the active protons with trimethylsilyl (B98337) (TMS) groups, increasing thermal stability and volatility. nih.gov

Enhancing Ionization Efficiency: In liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a pre-charged moiety or a group with high proton affinity. For instance, reacting the primary amine with a reagent that creates a quaternary ammonium (B1175870) salt introduces a permanent positive charge, leading to a dramatic increase in ESI response.

Controlling Fragmentation: Derivatization provides predictable fragmentation pathways, which is highly advantageous for structural confirmation and for developing highly selective and sensitive quantitative methods using tandem mass spectrometry (MS/MS) in modes like selected reaction monitoring (SRM). The derivatized amine or phenol group can produce a characteristic fragment ion upon collision-induced dissociation, providing a specific transition for monitoring. For example, derivatization of the primary amine allows for targeted fragmentation analysis of the resulting amide or carbamate.

Solid-Phase Analytical Derivatization Techniques

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. youtube.comyoutube.com This methodology can be synergistically combined with derivatization in a process known as solid-phase analytical derivatization (SPAD). nih.gov This approach streamlines sample preparation by integrating extraction and derivatization into a single workflow, reducing solvent consumption and analysis time.

For this compound, a potential SPAD workflow could involve:

Retention: The analyte is passed through an SPE cartridge where it is retained on the solid phase. Given the molecule's dual functionality, different retention mechanisms can be exploited. A cation-exchange sorbent could retain the protonated amine group, while an anion-exchange sorbent could retain the deprotonated phenolate (B1203915) form at high pH. researchgate.netnih.gov Reversed-phase sorbents could also be used to retain the molecule based on its hydrophobicity.

Derivatization: The derivatizing reagent, dissolved in an appropriate solvent, is then passed through the cartridge, reacting with the retained analyte.

Elution: Finally, a different solvent is used to elute the derivatized product, which is now ready for analysis.

An alternative strategy involves using a solid support with an immobilized chromophore or tag. The analyte is passed through, covalently couples to the tag, and the derivatized analyte is subsequently cleaved and eluted for analysis. nih.gov This approach offers an elegant method for simultaneous extraction and derivatization.

Derivatization for Chiral Discrimination in NMR Spectroscopy

While the parent compound this compound is achiral, analogues possessing a stereocenter on the ethyl bridge are chiral. For these chiral variants, determining the enantiomeric excess (ee) is often critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this analysis. nih.govwikipedia.org

A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, their signals in the NMR spectrum are non-equivalent, allowing for the integration and quantification of each enantiomer. rsc.org

For a chiral analogue of this compound, both the amine and phenol groups serve as handles for derivatization:

Amine-Targeted CDAs: The primary amine can be reacted with chiral carboxylic acids like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or α-methoxy-α-phenylacetic acid (MPA) to form diastereomeric amides. rsc.org The distinct chemical shifts of protons or fluorine atoms near the newly formed stereogenic center can be used to determine the enantiomeric ratio.

Phenol-Targeted CDAs: The phenolic hydroxyl group can be reacted with chiral isocyanates to form diastereomeric carbamates, which can also be distinguished by NMR. unipi.itacs.org

Combined Approaches: Reagents like (R)-BINOL can be used with 2-formylphenylboronic acid to form diastereomeric iminoboronate esters with the primary amine, providing excellent resolution in the ¹H-NMR spectrum. bath.ac.ukrsc.org

The choice of CDA and the specific NMR nucleus to observe (¹H, ¹³C, ¹⁹F, ³¹P) are critical for achieving sufficient separation of the diastereomeric signals. rsc.org

Table 3: Chiral Derivatizing Agents (CDAs) for NMR Analysis of Chiral Analogues of this compound This table is interactive. You can sort and filter the data.

Chiral Derivatizing Agent (CDA) Target Functional Group Resulting Diastereomer Key NMR Nucleus Reference
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) Primary Amine Amide ¹H, ¹⁹F rsc.org
α-Methoxy-α-phenylacetic acid (MPA) Primary Amine Amide ¹H rsc.org
Chiral Isocyanates (e.g., 1-Naphthylisocyanate) Phenolic Hydroxyl Carbamate ¹H unipi.itacs.org

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
4-Nitrobenzoyl chloride 4-NB-Cl
9-Fluorenylmethyl chloroformate FMOC-Cl
o-Phthalaldehyde OPA
Dabsyl chloride -
Benzoyl chloride -
Dansyl chloride DNS-Cl
4-Fluoro-7-nitro-2,1,3-benzoxadiazole NBD-F
2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid PPIA
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride DIB-Cl
2-Fluorenesulfonyl chloride -
N,O-bis(trimethylsilyl)acetamide BSA
α-Methoxy-α-trifluoromethylphenylacetic acid MTPA / Mosher's acid
α-Methoxy-α-phenylacetic acid MPA

Applications in Materials Science and Advanced Chemical Systems Involving 2 3 2 Aminoethyl Phenyl Phenol

Integration into Functional Materials for Specific Properties

The distinct functional groups of 2-[3-(2-Aminoethyl)phenyl]phenol allow for its integration into various materials, imparting specific and desirable properties. The phenolic hydroxyl group and the primary amino group can participate in a range of chemical reactions, making it a valuable building block in polymer and materials science. ontosight.ai

The presence of both acidic (phenol) and basic (amine) functionalities within the same molecule allows for its use in creating zwitterionic or amphiphilic materials. These materials can exhibit unique self-assembly behaviors and responsiveness to pH changes. Furthermore, the biphenyl (B1667301) structure contributes to the rigidity and thermal stability of the resulting materials.

The amino and phenol (B47542) groups are reactive sites for polymerization and grafting onto other material surfaces. For instance, the amino group can react with epoxides or isocyanates to form epoxy resins or polyurethanes with enhanced thermal and mechanical properties. The phenolic hydroxyl group can be used for esterification or etherification reactions, allowing for the incorporation of this moiety into polyesters and polyethers. nih.gov The resulting polymers may possess improved flame retardancy, antioxidant properties, or metal-chelating capabilities.

A summary of the functional groups and their potential contributions to material properties is presented in Table 1.

Table 1: Functional Groups of this compound and Their Potential Material Properties

Functional GroupPotential Contribution to Material Properties
Phenolic Hydroxyl (-OH)Acidity, antioxidant activity, site for esterification and etherification, metal chelation. wikipedia.org
Aminoethyl (-CH2CH2NH2)Basicity, site for amidation, imine formation, and reaction with electrophiles. ontosight.ai
Biphenyl CoreRigidity, thermal stability, hydrophobicity, potential for π-π stacking interactions.

Design and Development of Chemical Sensors and Probes

The structural features of this compound make it a promising candidate for the development of chemical sensors and probes. The phenol group can act as a recognition site for various analytes through hydrogen bonding or as a signaling unit in fluorescent probes. nih.gov

The amino group can serve as a binding site for metal ions or other electrophilic species. Upon binding, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. For example, the formation of a Schiff base by reacting the amino group with an aldehyde can result in a new compound with distinct spectroscopic properties.

The development of fluorescent probes often involves the strategic placement of fluorophores and recognition moieties. In this context, the biphenyl core of this compound can be part of a larger conjugated system, and the amino or hydroxyl groups can be modified to selectively interact with target analytes. The binding event can modulate the fluorescence of the probe through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov

Research in the field of chemical sensors has demonstrated the use of phenolic compounds in the construction of biosensors. researchgate.netresearchgate.net While specific studies on this compound as a primary sensor component are not extensively documented, its structural motifs are found in various sensor designs.

Role in the Formation of Supramolecular Frameworks and Responsive Systems

Supramolecular chemistry focuses on the assembly of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. The bifunctional nature of this compound, possessing both a hydrogen bond donor (phenol and amine) and acceptor (amine), makes it an excellent building block for constructing supramolecular frameworks. nih.gov

The phenol group can form strong hydrogen bonds with other phenol groups or with suitable hydrogen bond acceptors. Similarly, the amino group can participate in hydrogen bonding. The biphenyl core can engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular assembly. nih.gov These interactions can lead to the formation of well-defined one-, two-, or three-dimensional structures, such as gels, liquid crystals, or porous organic frameworks. nih.govresearchgate.net

The responsiveness of these systems to external stimuli, such as pH, temperature, or the presence of specific guests, is a key feature. For example, a change in pH can alter the protonation state of the amino and phenolic groups, leading to a disruption or rearrangement of the hydrogen bonding network and a corresponding change in the macroscopic properties of the material. This "smart" behavior is highly desirable for applications in drug delivery, sensing, and catalysis.

Contribution to the Field of Targeted Protein Degradation (e.g., as linker components in proteolysis-targeting chimeras, focusing on chemical linker design)

Targeted protein degradation (TPD) is a rapidly emerging therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are key players in this field. PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. nih.govnih.gov One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. arxiv.org

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficiency. arxiv.orgmdpi.com While traditionally composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, there is a growing interest in developing more sophisticated linkers to improve the physicochemical and pharmacological properties of PROTACs. nih.govnih.gov

The rigid biphenyl structure of this compound makes it an attractive scaffold for designing more constrained and conformationally defined linkers. researchgate.net Such rigid linkers can reduce the entropic penalty of ternary complex formation and may lead to improved potency and selectivity. nih.gov The amino and phenol groups provide convenient attachment points for connecting the POI and E3 ligase ligands. For instance, the amino group can be acylated to form an amide bond, a common linkage in PROTACs. nih.gov

The use of aromatic linkers, such as those derived from a biphenyl structure, can also introduce favorable π-stacking interactions with the protein surfaces, further stabilizing the ternary complex. researchgate.net While specific examples of PROTACs incorporating the exact this compound moiety are not prevalent in the reviewed literature, similar aminomethylphenyl acetic acid linkers have been utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The principles of linker design strongly suggest the potential of this compound and its derivatives in the development of next-generation protein degraders.

Q & A

Q. How does the compound’s stability vary under oxidative vs. hydrolytic conditions?

  • Methodological Answer : Assess stability in PBS (pH 7.4, hydrolytic) vs. 0.1% H2O2 (oxidative) at 37°C. Sample aliquots at 0, 6, 24, and 48 h for LC-MS quantification. Degradation products (e.g., quinone derivatives from oxidation) are identified via MS/MS fragmentation. Use Arrhenius kinetics to predict shelf-life under accelerated conditions (40°C/75% RH) .

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